

using 2,4-Dichloro-6-fluoroquinazoline in multi-component reactions

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Compound of Interest

Compound Name: 2,4-Dichloro-6-fluoroquinazoline

Cat. No.: B161674

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Application Notes and Protocols

Topic: One-Pot, Three-Component Synthesis of 2,4-Disubstituted-6-fluoroquinazolines from 2,4-Dichloro-6-fluoroquinazoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

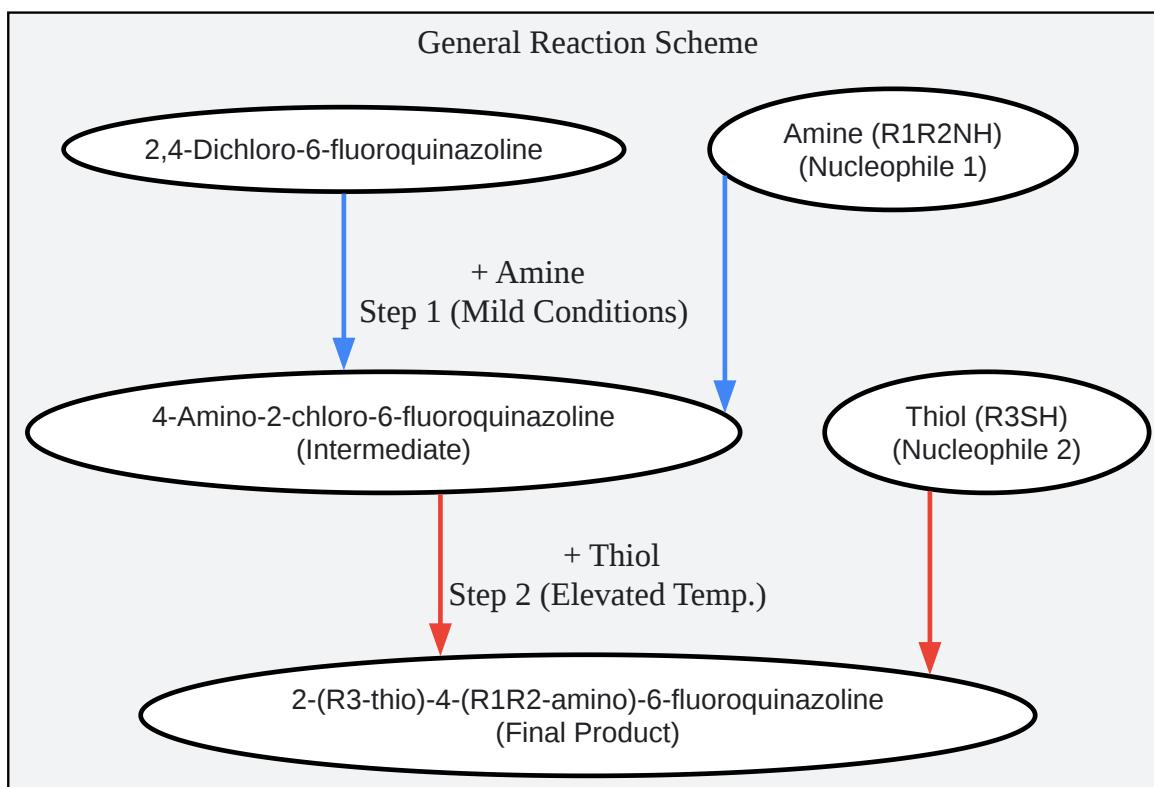
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic methodologies to access structurally diverse quinazoline libraries is crucial for drug discovery programs. Multi-component reactions (MCRs) offer a powerful and atom-economical approach to rapidly construct complex molecules from simple starting materials in a single synthetic operation, thereby accelerating the discovery of novel therapeutic agents.^{[1][2]}

2,4-Dichloro-6-fluoroquinazoline is a versatile and reactive scaffold for the synthesis of novel quinazoline derivatives. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.^[3] The differential reactivity of the two chlorine atoms at the C4 and C2 positions allows for a sequential and regioselective nucleophilic aromatic substitution (SNAr). The chlorine at the C4 position is more susceptible to nucleophilic attack under milder conditions compared to the chlorine at the C2 position.^{[1][4]} This application note describes a

robust, one-pot, three-component protocol for the synthesis of a library of 2,4-disubstituted-6-fluoroquinazolines by leveraging this differential reactivity.

Reaction Principle

The proposed multi-component reaction is a sequential, one-pot synthesis involving **2,4-dichloro-6-fluoroquinazoline** and two different nucleophiles: a primary or secondary amine and a thiol. The reaction proceeds in two distinct steps within the same reaction vessel. First, the more reactive C4-chloro group is selectively displaced by an amine under mild conditions. Following this, the temperature is elevated to facilitate the substitution of the less reactive C2-chloro group by a thiol, yielding the desired 2,4-disubstituted-6-fluoroquinazoline.



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Caption: General reaction scheme for the one-pot, three-component synthesis.

Experimental Protocol

Materials

- **2,4-Dichloro-6-fluoroquinazoline** (Component A)
- Various primary and secondary amines (Component B, Nucleophile 1)
- Various thiols (Component C, Nucleophile 2)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas supply

Equipment

- Round-bottom flask with a magnetic stir bar
- Condenser
- Heating mantle with a temperature controller
- Inert atmosphere setup (e.g., Schlenk line)
- Standard laboratory glassware for extraction and purification
- Rotary evaporator
- Flash chromatography system

Procedure: Synthesis of 4-(diethylamino)-6-fluoro-2-(phenylthio)quinazoline

- Reaction Setup: To a dry 50 mL round-bottom flask under an argon atmosphere, add **2,4-dichloro-6-fluoroquinazoline** (1.0 mmol, 217.02 mg).
- Solvent Addition: Add anhydrous DMF (10 mL) to the flask and stir until the starting material is fully dissolved.
- Step 1: Addition of Amine (Nucleophile 1):
 - Add diethylamine (1.1 mmol, 0.114 mL) to the solution at room temperature.
 - Add DIPEA (1.5 mmol, 0.261 mL) dropwise to the reaction mixture.
 - Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the intermediate, 4-(diethylamino)-2-chloro-6-fluoroquinazoline.
- Step 2: Addition of Thiol (Nucleophile 2):
 - To the same reaction mixture, add thiophenol (1.2 mmol, 0.123 mL).
 - Add an additional portion of DIPEA (1.5 mmol, 0.261 mL).
 - Heat the reaction mixture to 80 °C and stir for 6 hours, or until the reaction is complete as indicated by TLC or LC-MS.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
 - Combine the organic layers and wash with brine (2 x 20 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

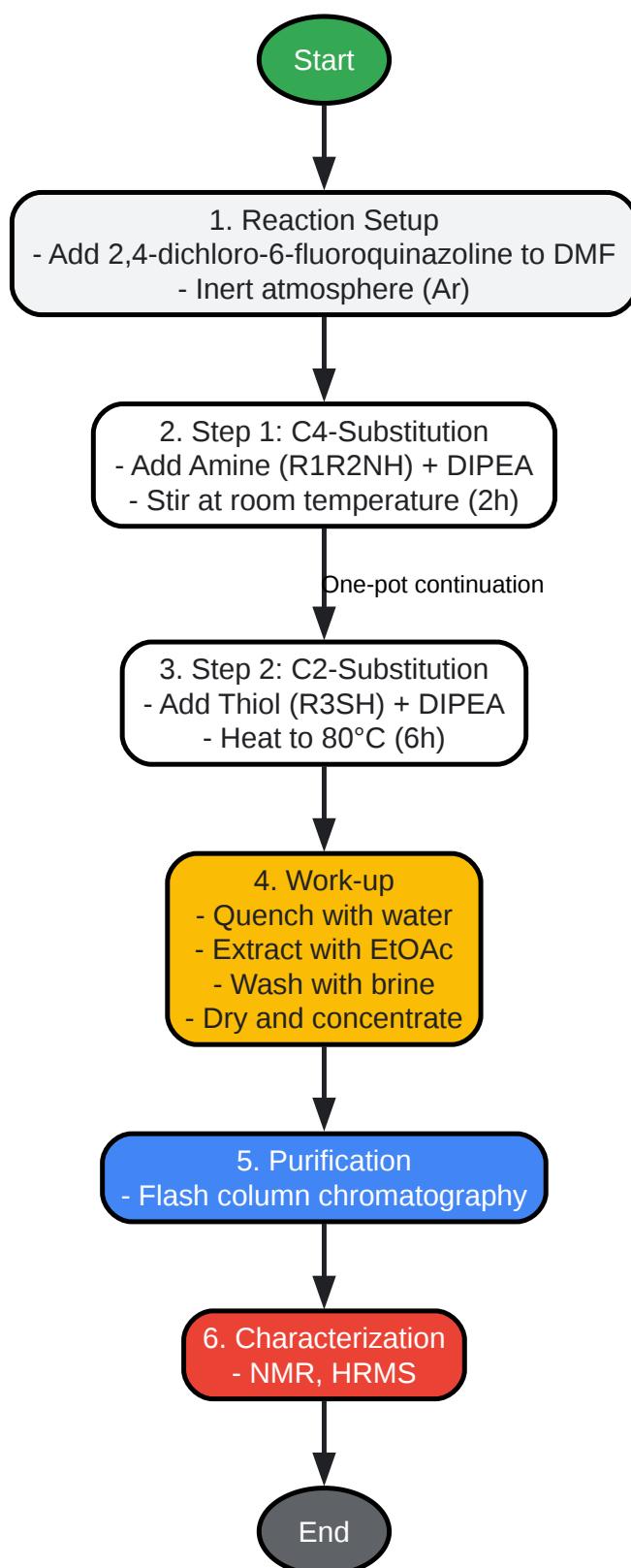
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(diethylamino)-6-fluoro-2-(phenylthio)quinazoline.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table summarizes the results for a representative library of 2,4-disubstituted-6-fluoroquinazolines synthesized using the one-pot, three-component protocol.

Entry	Amine (Nucleophil e 1)	Thiol (Nucleophil e 2)	Product	Yield (%)	Purity (%)
1	Diethylamine	Thiophenol	4-(diethylamino)-6-fluoro-2-(phenylthio)quinazoline	85	>98
2	Morpholine	Benzyl mercaptan	6-fluoro-4-morpholino-2-(benzylthio)quinazoline	82	>99
3	Piperidine	4-Methylthiophenol	6-fluoro-4-(piperidin-1-yl)-2-((4-methylphenyl)thio)quinazoline	88	>98
4	Aniline	Cyclohexanethiol	N-phenyl-6-fluoro-2-(cyclohexylthio)quinazolin-4-amine	75	>97
5	Benzylamine	Ethanethiol	N-benzyl-6-fluoro-2-(ethylthio)quinazolin-4-amine	79	>98

Visualization of Experimental Workflow

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Caption: Experimental workflow for the one-pot synthesis of 2,4-disubstituted-6-fluoroquinazolines.

Conclusion

This application note provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of 2,4-disubstituted-6-fluoroquinazolines. The method takes advantage of the differential reactivity of the C4 and C2 positions on the quinazoline core, allowing for the sequential and regioselective introduction of two different nucleophiles. This strategy is ideal for the rapid generation of diverse chemical libraries, making it a valuable tool for researchers in medicinal chemistry and drug discovery to explore the structure-activity relationships of novel quinazoline derivatives.

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